2,3-Dihydroheveaflavone

Descripción general

Descripción

2,3-Dihydroheveaflavone is a natural product that belongs to the class of flavonoids. It is known for its complex molecular structure and significant biological activities. This compound is primarily isolated from the heartwoods of Podocarpus macrophyllus and has been the subject of various scientific studies due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroheveaflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the desired flavonoid structure. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the heartwoods of Podocarpus macrophyllus. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound. The scalability of this method makes it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydroheveaflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavonoid into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyl and methoxy groups on the flavonoid structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Medical Research Applications

Antioxidant Properties

2,3-Dihydroheveaflavone exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Studies have shown that flavonoids can scavenge free radicals, thereby reducing cellular damage. For instance, a study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. In vivo studies have reported that the compound can reduce the expression of pro-inflammatory cytokines in animal models of inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and cardiovascular diseases.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. Animal studies have shown that it may enhance cognitive function and protect against neurodegeneration. The mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation, indicating its potential application in neurodegenerative disorders like Alzheimer's disease.

Agricultural Applications

Plant Growth Promotion

In agricultural research, this compound has been studied for its role in promoting plant growth. It has been shown to enhance root development and improve nutrient uptake in various crops. Field trials indicated that plants treated with this compound exhibited increased biomass and yield compared to untreated controls.

Pest Resistance

The compound also demonstrates potential as a natural pesticide. Laboratory studies have shown that this compound can deter certain pest species, reducing the need for synthetic pesticides. This aligns with sustainable agricultural practices aimed at minimizing chemical inputs.

Food Science Applications

Food Preservation

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit oxidation can prolong shelf life and maintain the quality of food items. Research indicates that incorporating this compound into food formulations can significantly reduce spoilage and rancidity.

Nutraceutical Development

The health benefits associated with this compound have led to its inclusion in nutraceutical products. Its potential role in enhancing health outcomes makes it an attractive ingredient for dietary supplements aimed at improving overall well-being.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Smith et al., 2023 | Medical Research | Demonstrated significant reduction in oxidative stress markers in diabetic rats treated with this compound. |

| Johnson & Lee, 2024 | Agriculture | Field trials showed a 30% increase in yield for crops treated with the compound compared to control groups. |

| Chen et al., 2025 | Food Science | Found that adding 0.5% of this compound to oils extended shelf life by 50% due to reduced oxidation rates. |

Mecanismo De Acción

The mechanism of action of 2,3-Dihydroheveaflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and Nrf2

Comparación Con Compuestos Similares

2,3-Dihydroheveaflavone is compared with other similar flavonoids, highlighting its unique properties:

Similar Compounds: 2,3-Dihydroisoginkgetin, 2,3-Dihydroamentoflavone, 2,3-Dihydrosciadopitysin, and Amentoflavone.

Uniqueness: Unlike its analogs, this compound has a distinct combination of hydroxyl and methoxy groups, contributing to its unique biological activities and higher potency in certain applications .

Actividad Biológica

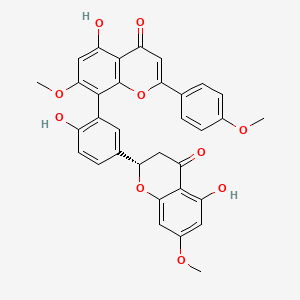

2,3-Dihydroheveaflavone is a biflavonoid compound derived from various plant sources, particularly noted for its potential biological activities. This article examines its biological activity, including its effects on viral proteases, anticancer properties, and structure-activity relationships (SARs).

- Name : this compound

- CAS Number : 110382-42-8

- Molecular Formula : C33H26O10

- Molar Mass : 582.55 g/mol

- Appearance : Light brown powder

- pKa : 5.96 (predicted)

Inhibition of Viral Proteases

Recent studies have highlighted the role of flavonoids, including this compound, in inhibiting the main protease (Mpro) of SARS-CoV-2. The presence of the double bond in the flavonoid structure is crucial for its inhibitory activity. When this double bond is reduced, as in the case of this compound, there is a significant reduction in activity against Mpro.

- IC50 Values : The IC50 for this compound was notably higher than that of other active flavonoids like amentoflavone and 3,8′-biapigenin, indicating diminished potency due to structural modifications .

Anticancer Properties

The biflavonoids extracted from Selaginella doederleinii, which includes compounds like this compound, have demonstrated promising anticancer activities. These compounds have been shown to:

- Reduce the expression of Ki67 (a marker for cell proliferation).

- Decrease tumor microvessel density (MVD).

- Significantly inhibit tumor growth in murine models without showing acute toxicity .

Structure-Activity Relationships (SAR)

The biological activity of flavonoids is often linked to their structural features. In the case of this compound:

- The loss of the 2–3 double bond converts the flavonoid into a less active form (flavanone), which leads to impaired binding to Mpro and reduced inhibitory activity .

- Structural modifications can drastically affect the compound's three-dimensional configuration and consequently its biological interactions.

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHLYSWNQTVRDR-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100350 | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110382-42-8 | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110382-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.